3-Amino-3-methylcyclopentan-1-ol
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Overview
Description
3-Amino-3-methylcyclopentan-1-ol is an organic compound with the molecular formula C6H13NO It is a cyclic alcohol with an amino group and a methyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of a chiral source in an N-acyl hydroxylamine compound with cyclopentadiene. This method constructs two chiral centers of the target product and involves mild reaction conditions, higher atom economy, and lower production cost . Another method involves the ammonolysis reaction of chiral hydroxy acid ester and hydroxylamine .
Industrial Production Methods
For large-scale industrial production, the preparation method of (1R,3S)-3-amino-1-cyclopentanol and its salts is suitable. This method uses a chiral source in an N-acyl hydroxylamine compound as chiral induction and carries out asymmetric cycloaddition reaction with cyclopentadiene . The process is cost-effective, has good stereoselectivity, and produces high optical purity products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylcyclopentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Amino-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-3-methylcyclopentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or as a biochemical reagent .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methylcyclopentan-1-ol
- 3-Methylcyclopentan-1-ol
- 1-Methylcyclopentan-1-ol
Uniqueness
3-Amino-3-methylcyclopentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclopentane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-amino-3-methylcyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(7)3-2-5(8)4-6/h5,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUCHYJBCXWVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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